molecular formula C13H8Br2FNO B2792474 4-bromo-N-(4-bromophenyl)-2-fluorobenzamide CAS No. 391223-18-0

4-bromo-N-(4-bromophenyl)-2-fluorobenzamide

Cat. No.: B2792474
CAS No.: 391223-18-0
M. Wt: 373.019
InChI Key: HXBPUVUXECKKOS-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide is a chemical compound characterized by its bromine and fluorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-bromophenyl)-2-fluorobenzamide typically involves a multi-step reaction process. One common method is the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 4-bromophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.

  • Reduction: The fluorine atom can be reduced to form a hydroxyl group, resulting in a different compound.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents such as dimethyl sulfoxide (DMSO) are employed.

Major Products Formed:

  • Oxidation: Bromine radicals and brominated compounds.

  • Reduction: Hydroxylated derivatives.

  • Substitution: Iodinated or other nucleophile-substituted derivatives.

Scientific Research Applications

4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-bromo-N-(4-bromophenyl)-2-fluorobenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide is unique due to its combination of bromine and fluorine atoms on the benzamide structure. Similar compounds include:

  • 4-Bromo-N-(4-bromophenyl)acetamide: Similar structure but with an acetamide group instead of benzamide.

  • 4-Bromo-N-(4-bromophenyl)benzamide: Similar structure but without the fluorine atom.

  • 2-Fluoro-N-(4-bromophenyl)benzamide: Similar structure but without the bromine atom on the benzamide group.

Properties

IUPAC Name

4-bromo-N-(4-bromophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2FNO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBPUVUXECKKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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